molecular formula C19H24N2O2S B2928102 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide CAS No. 2034342-33-9

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide

Cat. No.: B2928102
CAS No.: 2034342-33-9
M. Wt: 344.47
InChI Key: OKIOSRXMKXAHOM-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide is a structurally complex acetamide derivative featuring a thiomorpholinoethyl moiety linked to a furan-3-yl group and an m-tolyl (3-methylphenyl) substituent.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-3-2-4-16(11-15)12-19(22)20-13-18(17-5-8-23-14-17)21-6-9-24-10-7-21/h2-5,8,11,14,18H,6-7,9-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIOSRXMKXAHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide is a compound with potential therapeutic applications due to its unique chemical structure, which includes a furan ring, a thiomorpholine moiety, and an acetamide group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is this compound. Its structural features contribute to its biological activity:

  • Furan Ring : Known for its role in various biological processes.
  • Thiomorpholine : A sulfur-containing heterocycle that may enhance interaction with biological targets.
  • m-Tolyl Group : Imparts lipophilicity, potentially affecting membrane permeability.

This compound exhibits several mechanisms that may underlie its biological effects:

  • Enzyme Inhibition : The compound may interact with enzymes involved in cellular signaling pathways, impacting processes such as inflammation and apoptosis.
  • Receptor Modulation : It could modulate receptors linked to various physiological responses, including pain and immune reactions.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that modifications in the structure can significantly influence activity. For instance, compounds with furan derivatives have shown promising results against Mycobacterium tuberculosis with MIC values ranging from 25 to 100 μg/mL .

CompoundMIC (μg/mL)Activity
N-(furan-3-yl)acetamide50Moderate
N-(furan-3-yl)-thiomorpholinoethyl25Good

Tyrosinase Inhibition

The compound's furan component is associated with tyrosinase inhibition, a key enzyme in melanin production. In a study evaluating similar furan derivatives, IC50 values were reported as low as 0.0433 µM for potent inhibitors . This suggests that this compound may also exhibit significant tyrosinase inhibitory activity.

Case Studies

  • Study on Antimicrobial Properties : A recent investigation into structurally related compounds demonstrated that modifications in the thiomorpholine structure enhanced antimicrobial efficacy against resistant strains of bacteria, suggesting a potential for developing new antibiotics .
  • Tyrosinase Inhibition Study : Another study highlighted the effectiveness of furan derivatives in inhibiting tyrosinase, indicating that compounds with similar structures could be explored for cosmetic applications targeting hyperpigmentation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several acetamide derivatives reported in the literature. Key comparisons include:

Compound Key Features Biological/Physicochemical Relevance Reference
N-(m-Tolyl)-2-(2-(4-bromophenyl)-6-methyl-1H-indol-3-yl)acetamide (4e) m-Tolyl group, bromophenyl-indole core Enhanced aromatic stacking; potential anticancer activity (melting point: 198–199°C)
2-((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide Thiomorpholino-like sulfur linkage, furan-2-yl, m-tolyl Structural similarity; possible antimicrobial/antioxidant applications
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core, acetamide linkage FPR2 agonist activity (calcium mobilization in neutrophils)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene substituents, cyanogroup Intermediate for heterocyclic synthesis (two-step synthesis)

Key Observations :

  • The m-tolyl group in the target compound aligns with analogs like 4e (), which exhibit high melting points (~198°C), suggesting thermal stability suitable for solid formulations.
  • Sulfur-containing groups (e.g., thiomorpholino, thioether) in analogs like RN1 () and 2-((4-ethyl-5-furan-2-yl-triazol-3-yl)thio)-N-m-tolyl-acetamide () are associated with improved pharmacokinetic profiles due to sulfur’s electron-rich nature .
  • Furan-3-yl vs. furan-2-yl : The position of the furan substituent (3-yl vs. 2-yl) may alter electronic distribution, as seen in furan-containing acetamides (), where furan-2-yl derivatives exhibit moderate water solubility (39.1 µg/mL at pH 7.4) .
Pharmacological Activity

While direct pharmacological data for the target compound are absent, structurally related acetamides demonstrate diverse bioactivities:

  • Anticancer activity : Analogs like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide () inhibit cancer cell lines (HCT-1, MCF-7) via sulfonamide and quinazoline motifs .
  • Receptor modulation: Pyridazinone acetamides () act as FPR2 agonists, highlighting the role of acetamide linkages in receptor binding .
Physicochemical Properties

Comparative data on solubility, melting points, and spectroscopic features:

Property Target Compound N-(m-Tolyl)-2-(6-methylindol-3-yl)acetamide (4b) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Melting Point Not reported 171–173°C Not reported
IR Spectroscopy Expected NH, C=O NH: 3280 cm⁻¹; C=O: 1680 cm⁻¹ C≡N: 2220 cm⁻¹; C=O: 1705 cm⁻¹
1H NMR (Key Signals) Thiomorpholino (δ 2.5–3.5), m-tolyl (δ 2.3) Indole NH (δ 10.2), m-tolyl CH3 (δ 2.3) Thiophene protons (δ 6.8–7.2)
Synthetic Route Likely multi-step One-step from indole precursors Two-step (acid activation + coupling)

Insights :

  • The target compound’s thiomorpholinoethyl group may introduce distinct NMR signals (e.g., δ 2.5–3.5 for S-CH2) compared to morpholine analogs.
  • Synthetic complexity is higher than one-step indole acetamides () but aligns with multi-step protocols for sulfur-containing heterocycles () .

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